9,10,11,13-Tetrahydrothiopyrano(3,4-c)(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine
CAS No.: 61607-78-1
Cat. No.: VC17152847
Molecular Formula: C13H12N4S
Molecular Weight: 256.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61607-78-1 |
|---|---|
| Molecular Formula | C13H12N4S |
| Molecular Weight | 256.33 g/mol |
| IUPAC Name | 9-thia-2,4,5,13-tetrazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7(12),14,16-hexaene |
| Standard InChI | InChI=1S/C13H12N4S/c1-2-4-12-11(3-1)15-10-5-6-18-7-9(10)13-16-14-8-17(12)13/h1-4,8,15H,5-7H2 |
| Standard InChI Key | BCXWQDAMPBYTRZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCC2=C1NC3=CC=CC=C3N4C2=NN=C4 |
Introduction
Structural Characterization and Nomenclature
The compound’s name reflects its intricate polycyclic architecture:
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Benzodiazepine core: A seven-membered ring with two nitrogen atoms at positions 1 and 5, characteristic of 1,5-benzodiazepines .
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Triazolo[4,3-a] fusion: A 1,2,4-triazole ring fused at positions 4 and 3-a of the benzodiazepine, introducing a third nitrogen and enhancing aromaticity .
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Thiopyrano(3,4-c) moiety: A six-membered sulfur-containing ring fused at positions 3 and 4-c, contributing steric bulk and potential metabolic stability .
Table 1: Key Structural Features
The thiopyrano ring’s sulfur atom may engage in hydrophobic interactions or hydrogen bonding, influencing target affinity .
Synthetic Strategies
Benzodiazepine Precursor Synthesis
The 1,5-benzodiazepine core is typically synthesized via:
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Condensation reactions: Between o-phenylenediamine and α,β-unsaturated ketones, as demonstrated in the synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines .
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Thiolactam formation: Lawesson’s reagent converts lactams to thiolactams, critical for subsequent cyclization .
Triazolo Ring Formation
Cyclization of hydrazides with thiolactams under thermal conditions yields triazolo-fused derivatives. For example, N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides cyclize in 1-butanol to form triazolo[4,3-a] benzodiazepines .
Thiopyrano Fusion
Introducing the thiopyrano ring likely involves:
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Sulfur incorporation: Using thiourea or Lawesson’s reagent to form thioethers .
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Cyclization: Friedel-Crafts alkylation or acid-catalyzed ring closure, as seen in tetrahydrothiopyrano[3,4-c]quinolines .
Pharmacological Implications
While no direct data exists for this compound, inferences are drawn from structurally related agents:
BET Bromodomain Inhibition
Triazolo-benzodiazepines like alprazolam bind bromodomains (e.g., BRD4(1)) via hydrogen bonding between the triazolo N-methyl group and conserved asparagine (N140) . The thiopyrano ring may enhance binding through hydrophobic interactions or conformational restriction.
GABAₐ Receptor Modulation
Classical benzodiazepines potentiate GABAergic signaling. The triazolo ring in alprazolam increases selectivity for α₁-subunit-containing receptors , suggesting that the thiopyrano moiety in this compound could further modulate subunit preference.
Table 2: Comparative Pharmacological Profiles
Computational Insights
Density Functional Theory (DFT) Analysis
Global reactivity indices (e.g., chemical hardness, electrophilicity) for analogous triazolo-benzodiazepines suggest:
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High electrophilicity: Facilitates nucleophilic attack during synthesis .
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Local softness: Concentrated at the triazolo ring, indicating susceptibility to electrophilic substitution .
Molecular Docking Predictions
Preliminary docking (using BRD4(1) PDB: 3MXF) indicates:
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Triazolo ring: Forms hydrogen bonds with N140 and water-mediated interactions with Y97 .
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Thiopyrano sulfur: Engages in van der Waals interactions with W81, potentially improving affinity over non-sulfur analogs.
Challenges and Future Directions
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Synthetic Optimization: Improving yields in thiopyrano ring formation, which may require screening solvents (e.g., toluene vs. 1-butanol) .
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Selectivity Profiling: Assessing off-target effects at GABAₐ subtypes or unrelated bromodomains.
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Metabolic Stability: The thiopyrano ring’s impact on cytochrome P450 metabolism warrants investigation.
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